2-(6-氟-7-甲基-1H-吲哚-3-基)乙酸

描述

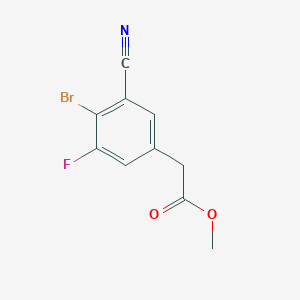

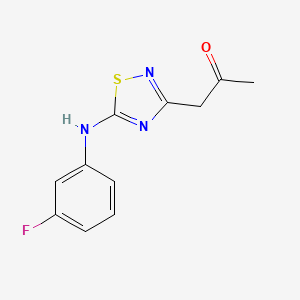

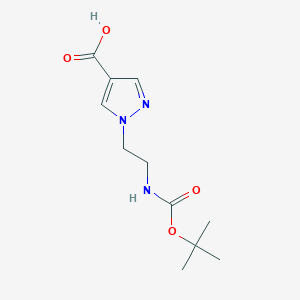

2-(6-Fluoro-7-methyl-1H-indol-3-yl)acetic acid , also known by its chemical formula C₁₀H₈FNO₂ , is a synthetic compound with interesting pharmacological properties. It belongs to the class of indole derivatives and exhibits a fluorine substitution at the 6-position of the indole ring. The presence of the carboxylic acid group makes it an acidic compound.

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the fluorine substituent and subsequent acetylation of the indole nitrogen. While I don’t have specific synthetic procedures for this compound, it is typically prepared through organic synthesis routes involving fluorination and carboxylation reactions.

Molecular Structure Analysis

The molecular structure of 2-(6-Fluoro-7-methyl-1H-indol-3-yl)acetic acid consists of the following components:

- An indole ring system with a methyl group at the 7-position.

- A carboxylic acid group (acetic acid) attached to the indole nitrogen.

- A fluorine atom at the 6-position of the indole ring.

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:

- Esterification : Reacting with alcohols to form esters.

- Amidation : Reacting with amines to form amides.

- Decarboxylation : Under appropriate conditions, the carboxylic acid group can be removed, yielding the corresponding indole derivative.

Physical And Chemical Properties Analysis

- Physical State : Solid.

- Melting Point : Varies depending on the crystalline form.

- Solubility : Soluble in organic solvents (e.g., DMSO, methanol) but sparingly soluble in water.

- Stability : Store in an inert atmosphere at temperatures between 2°C and 8°C.

科学研究应用

催化活性和生物应用

- 已合成2-(6-氟-7-甲基-1H-吲哚-3-基)乙酸及其衍生物,并对其催化活性进行评估。镍铁氧体纳米颗粒已用于合成衍生物,如4-芳基苯并噁唑-2-((5-氟-1H-吲哚-1-基)甲基)噁唑-5(4H)-酮。这些化合物表现出抗氧化和抗微生物活性,突显了它们在各种生物应用中的潜力 (Rao et al., 2019)。

有机化学中的合成和应用

- 该化合物已用于吲哚的氟乙酰化反应,展示了它在有机合成中的实用性。这些反应在无催化剂和添加剂的条件下进行,产生氟甲基吲哚-3-基酮。这种方案的简单性和高效性使其对复杂有机化合物的合成具有价值 (Yao et al., 2016)。

晶体学和分子分析

- 已分析了相关化合物的晶体结构,如(S)-2-氨基-3-(1H-吲哚-3-基)丙酸酯,为分子相互作用和键合模式提供了见解。这项研究对于理解类似化合物的结构特性及其在制药和材料科学中的潜在应用至关重要 (Li et al., 2009)。

氮/硫杂环化合物的开发

- 已探索使用2-(6-氟-7-甲基-1H-吲哚-3-基)乙酸衍生物合成氮和硫杂环系统。这些杂环结构,结合了吲哚、三唑、吡啶嗪和喹喔啉,由于其独特性质,在制药研究中具有潜在应用 (Boraei et al., 2020)。

光物理学研究

- 对吲哚-3-乙酸及其衍生物(包括氟化变体)的吸收和荧光光谱的研究有助于理解它们的光物理性质。这些研究对于荧光基础分析技术的应用和荧光探针的开发具有重要意义 (Carić et al., 2004)。

代谢氧化途径分析

- 对相关化合物的代谢氧化途径的研究,如2-(2-(1-萘酰)-8-氟-3,4-二氢-1H-吡啶[4,3-b]吲哚-5(2H)-基)乙酸,提供了对其代谢和潜在制药应用的见解 (Risch et al., 2015)。

吲哚酮哌嗪的合成

- 使用该化合物的双功能甲酸酐版本合成吲哚酮哌嗪衍生物,展示了其在创造具有潜在药理应用的新化学结构方面的多功能性 (Ghandi et al., 2012)。

安全和危害

- Hazard Statements : May cause skin and eye irritation. Handle with care.

- Precautionary Measures : Avoid inhalation, ingestion, and contact with skin or eyes. Use appropriate protective equipment.

未来方向

Research on this compound could explore its:

- Biological Activity : Investigate potential therapeutic applications.

- Structure-Activity Relationships : Understand how structural modifications affect its properties.

- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.

属性

IUPAC Name |

2-(6-fluoro-7-methyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-6-9(12)3-2-8-7(4-10(14)15)5-13-11(6)8/h2-3,5,13H,4H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLMJOKWZJKBEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC=C2CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Fluoro-7-methyl-1H-indol-3-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-N-{3-[(4-methoxyphenyl)methoxy]phenyl}thieno[3,2-b]pyridin-7-amine](/img/structure/B1449348.png)

![8-(2-(4-Bromo-2-chlorophenoxy)ethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1449353.png)

![{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1449359.png)

![Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid](/img/structure/B1449362.png)

![1-[(5-Bromo-2-methylphenyl)methyl]pyrrolidine](/img/structure/B1449368.png)